molecular formula C10H9Cl4NO2S B1668290 Captafol CAS No. 2425-06-1

Captafol

Cat. No.: B1668290
CAS No.: 2425-06-1
M. Wt: 349.1 g/mol
InChI Key: JHRWWRDRBPCWTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Captafol is a broad-spectrum fungicide . It primarily targets fungi, and is used to control almost all fungal diseases of plants except powdery mildews .

Mode of Action

This compound is produced by the reaction of tetrahydrophthalimide and 1,1,2,2-tetrachloroethylsulfenyl chloride in the presence of aqueous sodium hydroxide It is known to inhibit human cyp19a1, an enzyme responsible for the production of estradiol .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease estradiol production in a concentration-dependent manner, indicating its influence on the estrogen synthesis pathway . Additionally, it has been found to induce potentially preneoplastic glutathione S-transferase placental form positive (GST-P+) foci in the liver of male F344 rats .

Pharmacokinetics

This compound is absorbed through the gastrointestinal tract and lung, and to a lesser extent through the skin .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to cause tumors at several different tissue sites in rats and mice . In mice, tumors were predominantly of the vascular system, gastrointestinal system, and liver . In rats, this compound caused liver and kidney tumors in several studies . It has also been shown to be hepatotoxic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In water, this compound is expected to adsorb to sediment and suspended solids . Its use and effectiveness can also be influenced by regulations and guidelines in different countries .

Biochemical Analysis

Biochemical Properties

Captafol interacts with cellular thiol-containing molecules such as glutathione and cysteine . These interactions play a crucial role in its biochemical reactions . The nature of these interactions involves the reaction of this compound with these biomolecules, leading to its metabolic breakdown .

Cellular Effects

This compound has been shown to cause DNA single-strand breaks, sister chromatid exchange, chromosomal aberrations, micronucleus formation, polyploidy, mitotic spindle disturbances, and cell transformation in in vitro studies with cell lines from rodents and other mammals . These effects of this compound influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alkylating agent . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to genotoxic effects . It has been shown to cause mutations in various systems .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be hepatotoxic and to induce potentially preneoplastic glutathione S-transferase placental form positive (GST-P+) foci in the liver of male F344 rats . These effects were observed in both the initiation and promotion phases of studies of tumor development .

Dosage Effects in Animal Models

In animal models, oral exposure to this compound caused tumors at several different tissue sites in rats and mice . The effects of this compound varied with different dosages, with a significant dose-related trend observed for malignant liver tumors in female F344 rats .

Metabolic Pathways

Two metabolic pathways have been proposed for this compound, based primarily on oral absorption . One pathway involves the reaction of this compound with cellular thiol-containing molecules such as glutathione and cysteine, and the other involves hydrolysis of the N –S bond .

Transport and Distribution

This compound has a low aqueous solubility and is non-volatile . Based on its chemical properties, it would not normally be expected to leach to groundwater . It is not persistent in soil or water systems .

Properties

IUPAC Name

2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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InChI

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2
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InChI Key

JHRWWRDRBPCWTF-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C10H9Cl4NO2S
Record name CAPTAFOL
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DSSTOX Substance ID

DTXSID4020242
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Molecular Weight

349.1 g/mol
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Physical Description

Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162 °C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] [NIOSH], Solid, COLOURLESS CRYSTALLINE POWDER., White, crystalline solid with a slight, characteristic pungent odor., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.0001 % (NIOSH, 2023), Slightly soluble in most organic solvents; solubility (g/kg): isopropanol 13; benzene 25; toluene 17; xylene 100; acetone 43; methyl ethyl ketone 44; dimethyl sulfoxide 170, In water, 1.4 mg/l @ 20 °C, Solubility in water: none, 0.0001%
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 12
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Vapor Pressure

8e-06 mmHg (NIOSH, 2023), 0.00000001 [mmHg], 8.27X10-9 mm Hg @ 20 °C, 0.000008 mmHg
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Color/Form

White, solid, Colorless to pale yellow crystals, White, crystalline solid [Note: Available commercially as a wettable powder or in liquid form].

CAS No.

2425-06-1
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Melting Point

321 °F (Decomposes) (NIOSH, 2023), 160-161 °C; decomposes slowly at melting point, 160 - 161 °C, 160-161 °C, 321 °F (decomposes), 321 °F (Decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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